molecular formula C17H13BrN2OS B6017206 3-BROMO-N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)BENZAMIDE

3-BROMO-N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)BENZAMIDE

Cat. No.: B6017206
M. Wt: 373.3 g/mol
InChI Key: BOCVDLMGWCOLCT-UHFFFAOYSA-N
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Description

3-BROMO-N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a thiazole ring, a bromine atom, and a benzamide group. The thiazole ring, which contains both sulfur and nitrogen atoms, is a significant structural motif in medicinal chemistry due to its presence in various biologically active molecules .

Properties

IUPAC Name

3-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2OS/c1-11-15(12-6-3-2-4-7-12)19-17(22-11)20-16(21)13-8-5-9-14(18)10-13/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCVDLMGWCOLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with a brominated benzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-BROMO-N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield an azido derivative, while reduction of the carbonyl group would produce an alcohol .

Scientific Research Applications

3-BROMO-N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-BROMO-N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BROMO-N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine atom and benzamide group differentiate it from other thiazole-containing compounds, potentially leading to unique interactions with biological targets .

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